2-tert-butyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole ring, the thiadiazole ring, and the azetidine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of functional groups into a variety of organic compounds, enhancing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary depending on the desired product, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
2-tert-butyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
What sets 2-tert-butyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole apart from these similar compounds is its unique combination of the benzodiazole, thiadiazole, and azetidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H21N5S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H21N5S/c1-11-19-20-16(23-11)21-9-12(10-21)22-14-8-6-5-7-13(14)18-15(22)17(2,3)4/h5-8,12H,9-10H2,1-4H3 |
InChI Key |
GWIBTIMTURGWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origin of Product |
United States |
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